molecular formula C8H7F3O3S B6353648 2,2,2-Trifluoroethyl benzenesulfonate CAS No. 339-48-0

2,2,2-Trifluoroethyl benzenesulfonate

Cat. No.: B6353648
CAS No.: 339-48-0
M. Wt: 240.20 g/mol
InChI Key: ABRHGSTXPVUNBK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl benzenesulfonate is an organic compound with the molecular formula C8H7F3O3S. It is a sulfonate ester derived from benzenesulfonic acid and 2,2,2-trifluoroethanol. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroethyl benzenesulfonate can be synthesized through the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired sulfonate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with an amine would yield a trifluoroethylamine derivative, while reaction with an alcohol would produce a trifluoroethyl ether .

Scientific Research Applications

2,2,2-Trifluoroethyl benzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl benzenesulfonate involves its reactivity as an electrophile. It readily reacts with nucleophiles, leading to the substitution of the trifluoroethyl group. This reactivity is attributed to the electron-withdrawing effect of the trifluoromethyl group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl benzenesulfonate is unique due to its combination of a trifluoroethyl group and a benzenesulfonate group, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where both fluorination and sulfonation are desired .

Properties

IUPAC Name

2,2,2-trifluoroethyl benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c9-8(10,11)6-14-15(12,13)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRHGSTXPVUNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304593
Record name 2,2,2-trifluoroethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-48-0
Record name NSC166422
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trifluoroethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.4 Moles of a 30% aqueous solution of sodium hydroxide were dissolved in 4 moles of 2,2,2-trifluoroethanol with cooling to maintain the temperature of the reaction mixture between 50° and 55° C. The solution was added at once with stirring at the same temperature to a mixture of 4.2 moles of benzene sulphochloride and 1 liter of water, which had also been brought at 50°-55° C. After 10 min of stirring the oil layer was decanted and washed with 1 liter of water. The oil was filtered through paper to remove water drops.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step One
Name
benzene sulphochloride
Quantity
4.2 mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

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